1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBVJRHFUAWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopent-3-ene-1-carboxylic Acid Derivatives
The cyclopentene-1-carboxylic acid unit is a key precursor for the target compound. Preparation of its esters, such as ethyl cyclopent-3-ene-1-carboxylate, has been well-documented and is often the first step in the synthesis pathway.
These methods highlight the use of thionyl chloride or sulfurous dichloride to activate the carboxylic acid for ester formation, which is a common preparatory step before further functionalization.
Coupling of Cyclopent-3-ene-1-carbonyl Moiety to Piperidine-4-carboxylic Acid
The coupling of the cyclopentene carbonyl group to the piperidine ring to form 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid typically involves acylation reactions:
Acyl Chloride Formation : The cyclopent-3-ene-1-carboxylic acid or its ester is converted into the corresponding acid chloride using reagents like thionyl chloride under controlled temperature (0–20 °C). This acid chloride intermediate is highly reactive and suitable for coupling to amine groups.
Amide Bond Formation : The acid chloride reacts with the amine group at the 1-position of the piperidine-4-carboxylic acid derivative to form the amide bond, yielding the target compound. This step is generally carried out under mild conditions to preserve the integrity of the cyclopentene double bond and avoid side reactions.
Reaction mixtures are typically cooled to between −80 °C and 0 °C during quenching and extraction to control reaction rates and improve selectivity.
Purification and Characterization
Purification is often achieved by extraction with ethyl acetate, washing with aqueous sodium carbonate or brine, drying over anhydrous sodium sulfate, and silica gel column chromatography to remove impurities and unreacted starting materials.
Characterization of intermediates and final products is done using NMR spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and chromatographic techniques (HPLC, LC-MS).
Summary Table of Preparation Steps
Research Findings and Considerations
The use of thionyl chloride for ester and acid chloride formation is a well-established method, providing good yields and clean products when temperature and addition rates are controlled.
The Ugi-4CR methodology offers a powerful synthetic route to functionalized piperidines, enabling rapid library synthesis and structural diversification, which is advantageous for medicinal chemistry applications involving piperidine scaffolds.
Photochemical and radical reactions have been explored for related bicyclic systems to improve efficiency and selectivity, suggesting potential for innovative coupling strategies in related compounds.
Maintaining low temperatures during acylation and workup steps helps preserve sensitive functional groups and improves overall product purity.
Chemical Reactions Analysis
1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopentene ring, leading to the formation of various substituted derivatives.
Cycloaddition: The cyclopentene ring can participate in Diels-Alder reactions with dienophiles to form bicyclic compounds
Scientific Research Applications
1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Cycloalkenyl/cycloalkyl carbonyl derivatives
Aromatic and heteroaromatic substituents
Carbonyl-linked heterocycles
Ester and protected derivatives
- Its Log S value (-1.7) suggests moderate aqueous solubility .
Biological Activity
1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by its unique cyclopentene carbonyl group. This compound, with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities and applications in organic synthesis.
Chemical Structure
The structure of this compound consists of a piperidine ring substituted with a cyclopentene carbonyl group and a carboxylic acid functional group. This configuration is significant for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1341613-31-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carboxylic acid group enhances its potential as a pharmaceutical agent by facilitating hydrogen bonding and ionic interactions, which may modulate the activity of specific biological targets.
Research indicates that this compound can act as an inhibitor or activator of enzymes, potentially affecting metabolic pathways relevant to neurological disorders and inflammation. However, detailed studies on its specific mechanisms of action remain limited, necessitating further investigation into its biological interactions .
Potential Applications
This compound is being explored for its applications in:
- Pharmaceutical Development : As an intermediate in synthesizing complex organic molecules, particularly in drug development targeting neurological conditions.
- Agrochemical Research : Its unique structure may lend itself to applications in developing new agrochemicals .
Study on Muscarinic Receptor Agonists
A study highlighted the design of muscarinic M1 receptor agonists, where compounds similar to 1-(Cyclopent-3-ene-1-carbonyl)piperidine derivatives were tested for their ability to alleviate cognitive loss. The research focused on optimizing ligand interactions with the M1 receptor, suggesting that piperidine derivatives could enhance selectivity and potency at these targets .
In Vitro Assays
In vitro assays have been conducted to evaluate the activity of compounds related to this compound. For instance, a related compound demonstrated an EC50 value of 3.5 μM at the M1 receptor, indicating potential therapeutic benefits .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves reactions between cyclopentene derivatives and piperidine under specific conditions. Common methods include:
- Coupling Reactions : Using reagents like EDCI and HOBt to form amide bonds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:
- Step 1 : Functionalization of the piperidine-4-carboxylic acid core (e.g., acetylation or cyclopentene coupling) .
- Step 2 : Cyclopent-3-ene carbonyl group introduction using coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the final product .
- Optimization : Green chemistry approaches, such as using ionic liquids or water as solvents, can improve yield and reduce environmental impact .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use spectroscopic and analytical techniques:
- NMR : H and C NMR to verify cyclopentene and piperidine ring connectivity .
- IR Spectroscopy : Confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHNO) .
Q. What purification techniques are effective for removing by-products in its synthesis?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water .
- Recrystallization : Use ethanol/water mixtures to improve crystalline purity .
- HPLC : For high-purity requirements (>99%), reverse-phase HPLC with acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) based on structural analogs (e.g., pyrimidine-piperidine derivatives) .
- QSAR Studies : Correlate substituent effects (e.g., cyclopentene ring strain) with activity using datasets from similar compounds .
- MD Simulations : Assess binding stability with cancer-related proteins (e.g., kinases) over 100 ns trajectories .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify true IC values .
- Off-Target Screening : Use panels (e.g., Eurofins) to rule out non-specific binding .
- Metabolic Stability Assays : Incubate with liver microsomes to assess degradation kinetics, which may explain variability in cellular assays .
Q. How do structural modifications enhance its pharmacokinetic (PK) properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the cyclopentene ring with aromatic groups (e.g., pyridinyl) to improve solubility .
- Prodrug Design : Esterify the carboxylic acid to increase membrane permeability, followed by enzymatic hydrolysis in vivo .
- Data-Driven Optimization : Compare PK parameters (e.g., t, C) of derivatives using in vivo rodent models .
Key Considerations for Experimental Design
- Contradiction Analysis : Always cross-validate activity data with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Green Chemistry : Prioritize solvent-free reactions or biodegradable catalysts to align with sustainability goals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
